molecular formula C8H7BrF2 B2443592 1-Bromo-3-(2,2-difluoroethyl)benzene CAS No. 1379364-29-0

1-Bromo-3-(2,2-difluoroethyl)benzene

Cat. No.: B2443592
CAS No.: 1379364-29-0
M. Wt: 221.045
InChI Key: RTJPWXXEWAFBSU-UHFFFAOYSA-N
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Description

1-Bromo-3-(2,2-difluoroethyl)benzene is an organic compound with the molecular formula C8H7BrF2. It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 2,2-difluoroethyl group is attached to the third carbon of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Mechanism of Action

Mode of Action

It is known that brominated compounds often interact with biological targets through halogen bonding, which can influence the structure and function of proteins and other macromolecules .

Pharmacokinetics

It is known that the compound’s molecular weight (22104 g/mol ) falls within the range generally favorable for oral bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and activity. For 1-Bromo-3-(2,2-difluoroethyl)benzene, it is recommended to be stored at 4°C , suggesting that it may be sensitive to temperature.

Preparation Methods

The synthesis of 1-Bromo-3-(2,2-difluoroethyl)benzene typically involves the bromination of 3-(2,2-difluoroethyl)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually performed in an inert solvent such as carbon tetrachloride or chloroform at a temperature range of 0-50°C .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Bromo-3-(2,2-difluoroethyl)benzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields 3-(2,2-difluoroethyl)phenol, while oxidation results in 3-(2,2-difluoroethyl)benzoic acid .

Scientific Research Applications

1-Bromo-3-(2,2-difluoroethyl)benzene has several applications in scientific research, including:

Comparison with Similar Compounds

1-Bromo-3-(2,2-difluoroethyl)benzene can be compared with other similar compounds such as:

Properties

IUPAC Name

1-bromo-3-(2,2-difluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJPWXXEWAFBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379364-29-0
Record name 1-bromo-3-(2,2-difluoroethyl)benzene
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